molecular formula C22H20N2O3 B4439655 2-{2-[4-(4-morpholinyl)phenyl]vinyl}-4-quinolinecarboxylic acid

2-{2-[4-(4-morpholinyl)phenyl]vinyl}-4-quinolinecarboxylic acid

Cat. No. B4439655
M. Wt: 360.4 g/mol
InChI Key: AIZKGCWIXTVRGO-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[4-(4-morpholinyl)phenyl]vinyl}-4-quinolinecarboxylic acid, commonly known as MQCA, is a synthetic compound that has gained significant attention in scientific research. MQCA is a quinoline derivative that possesses a unique chemical structure, making it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of MQCA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MQCA has been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and proliferation. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation. Additionally, MQCA has been found to inhibit the replication of the hepatitis C virus, making it a potential treatment for viral infections.
Biochemical and Physiological Effects
MQCA has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and protect neurons from oxidative stress. Additionally, MQCA has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in cancer progression. MQCA has also been shown to have a low toxicity profile, making it a potential candidate for drug development.

Advantages and Limitations for Lab Experiments

MQCA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Additionally, MQCA has been found to exhibit low toxicity, making it suitable for in vitro and in vivo studies. However, one limitation of MQCA is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the study of MQCA. One potential direction is the development of MQCA as a therapeutic agent for cancer treatment. Further studies are needed to determine the efficacy of MQCA in vivo and its potential side effects. Additionally, the mechanism of action of MQCA needs to be further elucidated to identify potential targets for drug development. Another future direction is the study of MQCA as a potential treatment for neurodegenerative diseases. Further studies are needed to determine the neuroprotective properties of MQCA and its potential therapeutic benefits.

Scientific Research Applications

MQCA has been extensively studied for its potential applications in scientific research. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for drug development. MQCA has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential therapeutic agent for cancer treatment. Additionally, MQCA has been found to possess neuroprotective properties, making it a potential treatment for neurodegenerative diseases.

properties

IUPAC Name

2-[(E)-2-(4-morpholin-4-ylphenyl)ethenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c25-22(26)20-15-17(23-21-4-2-1-3-19(20)21)8-5-16-6-9-18(10-7-16)24-11-13-27-14-12-24/h1-10,15H,11-14H2,(H,25,26)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZKGCWIXTVRGO-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4C(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C/C3=NC4=CC=CC=C4C(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{2-[4-(4-morpholinyl)phenyl]vinyl}-4-quinolinecarboxylic acid
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2-{2-[4-(4-morpholinyl)phenyl]vinyl}-4-quinolinecarboxylic acid
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2-{2-[4-(4-morpholinyl)phenyl]vinyl}-4-quinolinecarboxylic acid
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2-{2-[4-(4-morpholinyl)phenyl]vinyl}-4-quinolinecarboxylic acid
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2-{2-[4-(4-morpholinyl)phenyl]vinyl}-4-quinolinecarboxylic acid
Reactant of Route 6
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2-{2-[4-(4-morpholinyl)phenyl]vinyl}-4-quinolinecarboxylic acid

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